molecular formula C20H23BrN2O2S2 B12022031 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 617696-28-3

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B12022031
CAS No.: 617696-28-3
M. Wt: 467.4 g/mol
InChI Key: BIAYVPHMOWSJRS-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features both indoline and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound can induce apoptosis in cancer cells by modulating pathways such as the VEGFR-2 signaling pathway .

Comparison with Similar Compounds

Properties

CAS No.

617696-28-3

Molecular Formula

C20H23BrN2O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23BrN2O2S2/c1-3-5-6-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(10-4-2)18(16)24/h8-9,12H,3-7,10-11H2,1-2H3/b17-16-

InChI Key

BIAYVPHMOWSJRS-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.